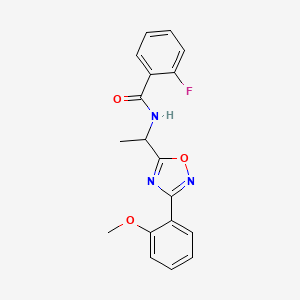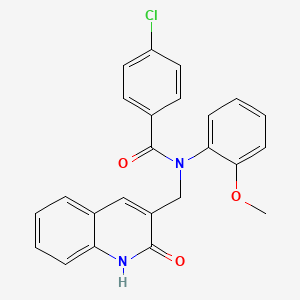
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may act through the inhibition of various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide exhibits various biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in various diseases.
4. Investigation of the toxicity and safety profile of this compound.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable target for further research. However, more studies are needed to fully understand the mechanism of action and toxicity profile of this compound.
Synthesis Methods
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the condensation of 2-hydroxy-3-aminomethylquinoline with 2-methoxybenzoyl chloride followed by the addition of 4-chlorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide have been extensively studied in the field of scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-22-9-5-4-8-21(22)27(24(29)16-10-12-19(25)13-11-16)15-18-14-17-6-2-3-7-20(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVAQDCAVFJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
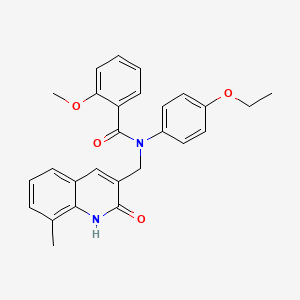

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
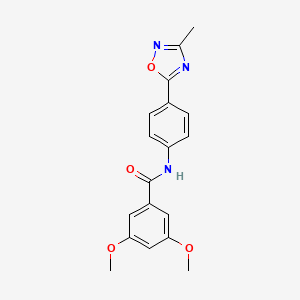
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
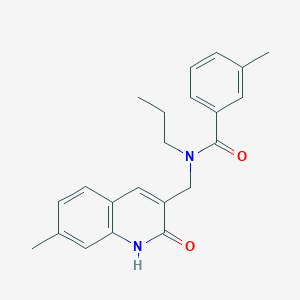
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
